molecular formula C8H8Cl3N3 B8233043 (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B8233043
M. Wt: 252.5 g/mol
InChI Key: CSNUPVCJPPHUNP-UHFFFAOYSA-N
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Description

(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8Cl3N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the nucleophilic substitution of 2,6-dichlorobenzimidazole with a suitable amine. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of the microorganism. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential antimicrobial activity compared to other benzimidazole derivatives.

Biological Activity

(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 2387704-83-6
  • Molecular Formula : C₈H₈Cl₂N₃·HCl
  • Molecular Weight : 252.53 g/mol
  • Purity : ≥ 98% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • DNA Intercalation : The compound can intercalate into DNA, leading to structural changes and potential cytotoxicity in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces ROS production, which can result in oxidative stress and apoptosis in malignant cells.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Cell Line IC50 Value (µM) Mechanism of Action
A375 (Melanoma)10.5Induction of apoptosis via ROS generation
MDA-MB-231 (Breast)5.2DNA damage and cell cycle arrest
SK-Hep1 (Liver)8.0Inhibition of proliferation

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Efficacy

A study conducted on the use of this compound in human melanoma cells revealed that treatment led to a significant increase in apoptosis markers. The study reported a dose-dependent increase in caspase activation and PARP cleavage, indicating effective induction of programmed cell death.

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a potent inhibitory effect at concentrations lower than those required for conventional antibiotics, suggesting potential use as an alternative therapeutic agent.

Properties

IUPAC Name

(5,6-dichloro-1H-benzimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3.ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;/h1-2H,3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNUPVCJPPHUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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